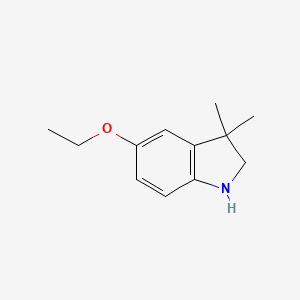

1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl

CAS No.:

Cat. No.: VC17811151

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 5-ethoxy-3,3-dimethyl-1,2-dihydroindole |

| Standard InChI | InChI=1S/C12H17NO/c1-4-14-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3 |

| Standard InChI Key | AYVGKVADTZHDDD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=C(C=C1)NCC2(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1H-indole backbone modified by a 5-ethoxy substituent and a partially hydrogenated pyrrole ring bearing two methyl groups at the 3-position. The saturated 2,3-dihydro segment reduces aromaticity in the six-membered ring, while the ethoxy group introduces electron-donating effects that influence reactivity. The methyl groups at C3 create steric hindrance, directing electrophilic substitution to the 4- and 6-positions of the indole system.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 191.27 g/mol | |

| Purity | 95% | |

| Storage Conditions | Tightly sealed, inert atmosphere, moisture-free |

Spectroscopic Identification

While specific spectral data (e.g., NMR, IR) are absent from available sources, the compound’s structural features suggest characteristic signals:

-

: A singlet for the two equivalent C3 methyl groups (~1.5 ppm), a quartet for the ethoxy methylene (−OCHCH, δ 3.5–4.0 ppm), and aromatic protons in the δ 6.5–7.5 ppm range.

-

: A carbonyl carbon (if oxidized) near δ 170 ppm, though the dihydro structure lacks this feature.

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Its planar structure facilitates intercalation into DNA or protein binding pockets, while the ethoxy group modulates solubility. Recent studies highlight its role in:

-

Antiviral Agents: Modifying the indole core to target viral proteases .

-

Antibiotic Adjuvants: Enhancing membrane permeability in Gram-negative bacteria .

Fluorescent Probes

Functionalization at the 2-position with fluorophores (e.g., dansyl groups) yields probes for detecting metal ions or tracking intracellular processes. The dimethyl groups improve photostability by restricting rotational freedom .

Table 2: Research Applications and Mechanisms

| Application | Mechanism | Reference |

|---|---|---|

| Antimicrobial Development | Disruption of bacterial efflux pumps | |

| Protein Kinase Inhibition | Competitive ATP-binding | |

| Cellular Imaging | Solvatochromic fluorescence |

| GHS Code | Requirement | Rationale |

|---|---|---|

| P210 | Avoid ignition sources | Prevents pyrophoric ignition |

| P231 | Handle under argon/nitrogen | Inhibits oxidative degradation |

| P233 | Hermetically sealed containers | Blocks moisture ingress |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume